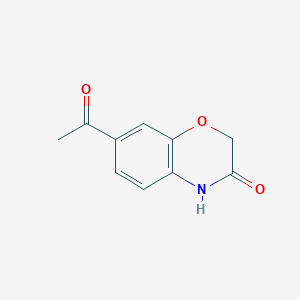

2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

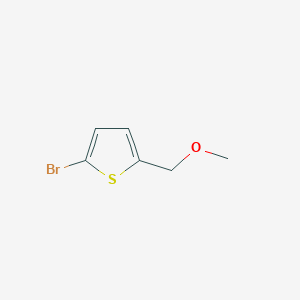

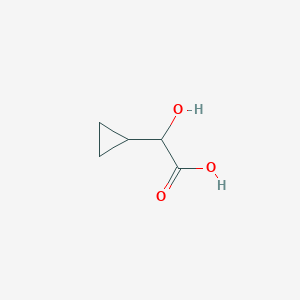

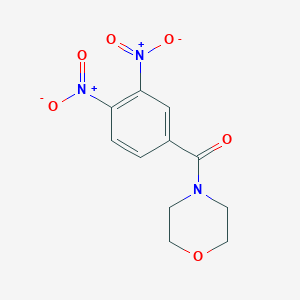

“2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-” is a chemical compound with the molecular formula C10H9NO3 . It is also known by other names such as “7-acetyl-4-methyl-1,4-benzoxazin-3-one” and has a molecular weight of 191.18 g/mol .

Synthesis Analysis

The synthesis of 1,4-benzoxazine fused heterocycles, which includes “2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-”, has been reviewed in various studies . The most commonly used method for the synthesis of 1,4-benzoxazinones involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate .Molecular Structure Analysis

The molecular structure of “2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-” includes 15 heavy atoms and has a complexity of 290 . The compound has a topological polar surface area of 46.6 Ų .Chemical Reactions Analysis

The chemical reactions involving “2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-” are part of the synthesis process. For instance, the reduction of nitro ethers with Fe/AcOH and Zn/NH4Cl gives the desired benzoxazinones in moderate yields .Physical And Chemical Properties Analysis

“2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-” has a molecular weight of 205.21 g/mol and an exact mass of 205.07389321 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Benzoxazinone derivatives, including 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-, have been reported to exhibit anti-inflammatory and analgesic properties . This makes them potential candidates for the development of new drugs to treat conditions associated with inflammation and pain.

Antifungal Activity

These compounds have also shown antifungal properties . This suggests they could be used in the development of new antifungal medications, which are crucial in treating fungal infections in humans and in agricultural settings.

Neuroprotective Properties

Benzoxazinone derivatives have demonstrated neuroprotective activities . This means they could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.

Antibacterial Activity

These compounds have been found to exhibit antibacterial activities . This suggests they could be used in the development of new antibiotics, which are continually needed due to the rise of antibiotic-resistant bacteria.

Antineoplastic Agent

Benzoxazinone derivatives have been used as antineoplastic agents . This means they have the potential to inhibit the growth of tumors, making them a possible option for cancer treatment.

Enzyme Inhibitor

These compounds have been used as enzyme inhibitors . This suggests they could be used in the development of drugs that need to inhibit the action of specific enzymes.

7. Synthesis of Other Medicinally Important Compounds The structure of benzoxazinone derivatives serves as a basic skeleton for the synthesis of many other medicinally important compounds . This makes them valuable in pharmaceutical research and drug development.

Industrial Applications

Apart from their medicinal uses, benzoxazinone derivatives also have industrial applications . They are used in the synthesis of other complex organic compounds, contributing to various industrial processes.

Safety and Hazards

properties

IUPAC Name |

7-acetyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6(12)7-2-3-8-9(4-7)14-5-10(13)11-8/h2-4H,5H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFYAUKMPJWHID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517898 |

Source

|

| Record name | 7-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl- | |

CAS RN |

84330-84-7 |

Source

|

| Record name | 7-Acetyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)